molecular formula C11H12Cl3N5O B2633376 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride CAS No. 2402829-58-5

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride

Cat. No.: B2633376
CAS No.: 2402829-58-5
M. Wt: 336.6
InChI Key: QRMVVWAFXRGPHH-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination process, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the triazole derivative with an acyl chloride or anhydride in the presence of a base.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole derivative is replaced by the dichlorophenyl group.

    Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often involves the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form, such as a triazoline.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. The dichlorophenyl group is a common motif in many pharmaceuticals, and the triazole ring can enhance the compound’s ability to bind to specific enzymes or receptors, making it a potential candidate for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(Aminomethyl)triazol-1-yl]-N-(3-chlorophenyl)acetamide
  • **2-[4-(Aminomethyl)triazol-1-yl]-N-(4-chlorophenyl)acetamide
  • **2-[4-(Aminomethyl)triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other derivatives.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N5O.ClH/c12-7-1-8(13)3-9(2-7)15-11(19)6-18-5-10(4-14)16-17-18;/h1-3,5H,4,6,14H2,(H,15,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMVVWAFXRGPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=C(N=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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